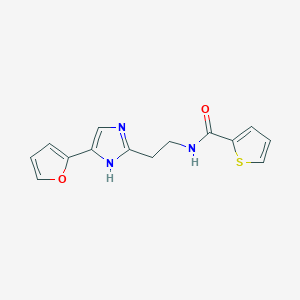

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Description

"N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide" is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl group to a 4-(furan-2-yl)-substituted imidazole ring. This structure combines aromatic and heteroaromatic systems (thiophene, furan, and imidazole), which are known to influence electronic properties, solubility, and biological interactions.

The thiophene-2-carboxamide moiety contributes sulfur-based electron-rich character, which may enhance intermolecular interactions or binding affinity in biological systems. Such hybrid structures are often explored for pharmaceutical applications, including enzyme inhibition (e.g., COX-1/2) or antimicrobial activity, as observed in structurally related compounds .

Properties

IUPAC Name |

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(12-4-2-8-20-12)15-6-5-13-16-9-10(17-13)11-3-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTKOPKGLJNEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.

Amidation reaction: Finally, the carboxamide group is introduced through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that combines furan, imidazole, and thiophene moieties. This compound has garnered attention in medicinal chemistry because of its potential biological activities and applications in drug development. Its unique structural configuration allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Basic Information

- IUPAC Name: N-[2-(1H-imidazol-5-yl)ethyl]-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine-7-carboxamide

- Molecular Formula: C14H14N4O2S

- Molecular Weight: Approximately 302.35 g/mol

- CAS Number: 1421489-34-0

- Identifier: CHEMBL3714773

** properties**

- Typically presents as a crystalline solid with moderate solubility in organic solvents.

- melting point and boiling point characteristics are yet to be fully documented in literature.

- Stable under standard laboratory conditions, but stability may vary based on environmental factors such as pH and temperature.

- The compound's reactivity profile suggests it can participate in diverse chemical transformations, making it versatile for synthetic applications.

Synthesis

The synthesis of this compound typically involves several multi-step reactions:. The synthetic pathways often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product formation.

Potential Applications

This compound has potential applications in:

- Materials Science

- Pharmaceutical Research

- Agrochemicals

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs, focusing on molecular architecture, physicochemical properties, and functional attributes.

Table 1: Structural and Functional Comparison

¹ Calculated based on molecular formula C₁₅H₁₃N₃O₂S.

Key Observations:

Compound A’s nitro group introduces strong electron-withdrawing effects, which may reduce bioavailability compared to the target compound’s furan-imidazole system .

Biological Activity: Compound B’s thioacetamide and fluorophenyl groups correlate with reported COX-1/2 inhibition, suggesting that the target compound’s imidazole-thiophene framework could similarly target enzymatic pathways . Compound A’s thiophene-carboxamide derivatives exhibit genotoxicity in human cells, highlighting the need for structural optimization in the target compound to mitigate such risks .

Crystallographic and Supramolecular Behavior :

- Compound A’s crystal packing lacks classical hydrogen bonds but forms weak C–H⋯O/S interactions, a feature likely shared by the target compound due to its analogous thiophene and amide groups .

- The dihedral angles between aromatic rings in Compound A (8.50°–16.07°) suggest moderate planarity, which may influence the target compound’s stacking interactions in solid-state or protein binding .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and molecular weight of approximately 302.36 g/mol. The presence of the furan and imidazole rings contributes to its unique properties, making it a candidate for various biological applications.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in viral replication, particularly those associated with RNA viruses.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, enhancing its bioavailability and potential efficacy in target cells.

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential:

- Inhibition of Murine Norovirus (MNV) : In a cell-based assay, this compound demonstrated a significant reduction in plaque formation at concentrations as low as 10 µM, achieving approximately 40% inhibition .

Cytotoxicity and Selectivity Index

While the compound shows promising antiviral activity, it is essential to assess its cytotoxicity:

- Cytotoxicity Assessment : Preliminary cytotoxicity assays revealed that the compound exhibits a low selectivity index, indicating that while it is effective against viral targets, it may also affect healthy cells at similar concentrations .

Case Studies

-

Study on Antiviral Efficacy : A study conducted by researchers evaluated various compounds for their ability to inhibit viral polymerases. This compound was included in a series of tests against HuNoV RdRp activity. The results indicated that modifications to the compound could enhance its binding affinity to the viral polymerase, improving its inhibitory effects .

Compound IC50 (µM) Selectivity Index This compound 10 Low Control Compound A 5 High - Evaluation Against MERS-CoV : Another study explored the inhibitory effects of similar compounds against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). While not directly tested on this compound, the findings suggest that compounds with similar scaffolds could exhibit significant antiviral properties .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions optimize yield?

A common approach involves coupling thiophene-2-carbonyl chloride with a pre-synthesized imidazole-ethylamine intermediate. For example, in analogous thiophene carboxamide syntheses, equimolar reagents (e.g., 2-thiophenecarbonyl chloride and amine precursors) are refluxed in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Potassium carbonate is often used as a base to facilitate nucleophilic substitution in imidazole-thioether intermediates . Optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation of sensitive heterocycles.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm), imidazole NH (δ ~12 ppm, broad), and furan protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., thiophene-imidazole: ~8–15°) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

Density functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, can calculate HOMO-LUMO gaps, electrostatic potential surfaces, and local kinetic-energy densities to predict nucleophilic/electrophilic sites . For example, the Laplacian of the electron density (∇²ρ) identifies regions of charge depletion (e.g., imidazole NH) prone to hydrogen bonding . These models guide functionalization strategies for enhancing biological activity or solubility.

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Profiling : Test across a wide concentration range (nM–μM) to distinguish therapeutic vs. toxic thresholds.

- Target-Specific Assays : Use enzyme inhibition studies (e.g., COX1/2 for anti-inflammatory activity) alongside cytotoxicity screens (e.g., MTT assays on mammalian cells) .

- Structural Analog Comparison : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to identify pharmacophores .

Q. How do crystallographic studies inform supramolecular interactions and stability under varying conditions?

Single-crystal X-ray analysis reveals non-classical interactions (e.g., C–H⋯O/S) that stabilize the solid-state structure. For example, weak C–H⋯S interactions propagate along the b-axis, forming helical chains, while chlorobenzene rings interdigitate to enhance thermal stability . Such data guide formulation studies (e.g., co-crystallization for improved solubility).

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

- Protein Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for targets like kinases or cyclooxygenases .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .

- Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., Hedgehog signaling via SMO inhibition) .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute furan with thiophene or oxadiazole to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.